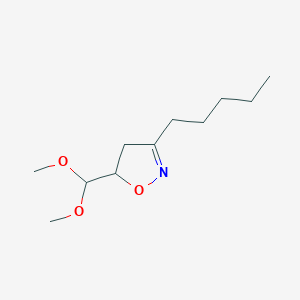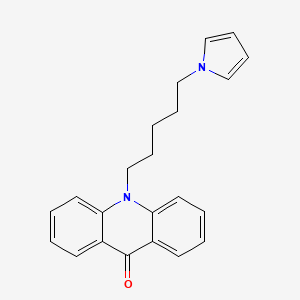
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Métodos De Preparación
The synthesis of 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridine and pyrrole derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene.
Catalysts: Common catalysts used include Lewis acids like aluminum chloride or boron trifluoride.
Industrial Production: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, especially in the presence of strong bases like sodium hydride.
Major Products: The major products formed include N-oxides, reduced derivatives, and substituted acridine compounds.
Aplicaciones Científicas De Investigación
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one exerts its effects involves:
Molecular Targets: The compound primarily targets DNA, intercalating between base pairs and disrupting the replication process.
Pathways Involved: It can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting topoisomerase enzymes.
Comparación Con Compuestos Similares
When compared to similar compounds, 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one stands out due to its unique combination of acridine and pyrrole moieties. Similar compounds include:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Pyrrole-2-carboxaldehyde: A building block in organic synthesis.
9-Aminoacridine: An antiseptic and a DNA intercalator.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H22N2O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
10-(5-pyrrol-1-ylpentyl)acridin-9-one |
InChI |
InChI=1S/C22H22N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,8-13,15-16H,1,6-7,14,17H2 |
Clave InChI |
CKSXNEDSZDWPBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCN4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


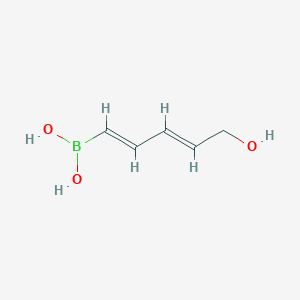
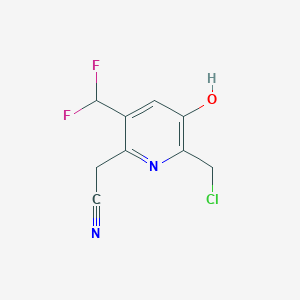
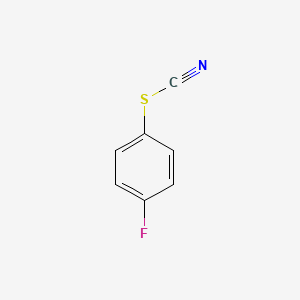
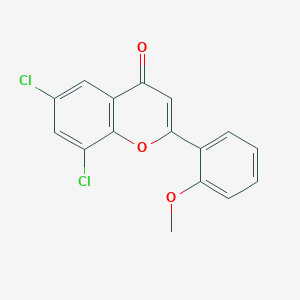
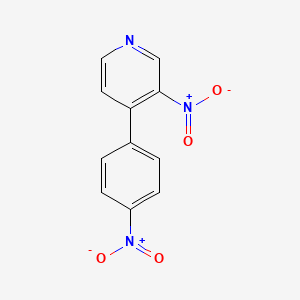

![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
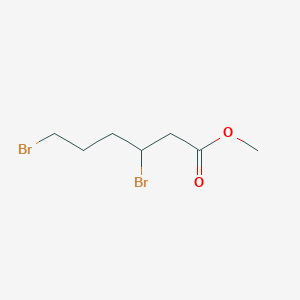

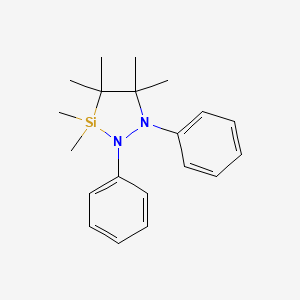
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
